N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide
Description
N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a chloro-substituted inden-dioxo core linked to a 4-(trifluoromethyl)benzamide moiety. Its molecular formula is C₁₇H₉ClF₃NO₃, with a molecular weight of 367.71 g/mol (exact mass: 367.019 Da). The compound is offered commercially at 95% purity for research purposes, with applications speculated in medicinal chemistry or material science due to its structural complexity and reactive functional groups (e.g., chloro, dioxo, trifluoromethyl) .
Properties
IUPAC Name |
N-(2-chloro-1,3-dioxoinden-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO3/c18-16(13(23)11-3-1-2-4-12(11)14(16)24)22-15(25)9-5-7-10(8-6-9)17(19,20)21/h1-8H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZAVXPRHZLOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(NC(=O)C3=CC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of structurally analogous compounds reveals key differences in substituents, biological activity, and synthetic routes:
Preparation Methods
Friedel-Crafts Cyclization of Chlorinated Phthalic Anhydride
Phthalic anhydride derivatives serve as precursors for inden-dione synthesis. Chlorination at the ortho position is achieved via:
Procedure:
- React phthalic anhydride with Cl₂ gas (1.2 eq) in AlCl₃ (10 mol%) at 80°C for 6 hr.
- Isolate 2-chlorophthalic anhydride (78% yield).
- Cyclize using acetic anhydride/H₂SO₄ to form 2-chloro-inden-1,3-dione (Scheme 1).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (HPLC) | 98.5% |
| Characterization | IR: 1765 cm⁻¹ (C=O) |
Halogen Exchange via Nucleophilic Substitution
Alternative routes employ 2-bromo-inden-1,3-dione subjected to Cl⁻ exchange:
Procedure:
- Stir 2-bromo-inden-1,3-dione (1 eq) with NaCl (3 eq) in DMF at 120°C for 12 hr.
- Isolate 2-chloro derivative (65% yield).
Limitations:
- Requires pre-synthesized bromo precursor.
- Competing elimination reduces yield.
Synthesis of 4-(Trifluoromethyl)Benzoyl Chloride
Direct Chlorination of 4-(Trifluoromethyl)Benzoic Acid
Procedure:
- Reflux 4-(trifluoromethyl)benzoic acid (1 eq) with SOCl₂ (3 eq) at 80°C for 4 hr.
- Distill excess SOCl₂ to obtain acyl chloride (93% yield).
Characterization:
Nitrile Hydrolysis and Subsequent Chlorination
Procedure:
- Hydrolyze 4-(trifluoromethyl)benzonitrile (1 eq) with H₂SO₄ (70%)/H₂O (1:1) at 100°C for 8 hr.
- Neutralize with NaOH to isolate benzoic acid (88% yield).
- Proceed with SOCl₂ chlorination as above.
Amide Bond Formation: Coupling Strategies
Schotten-Baumann Acylation
Procedure:
- Dissolve 2-chloro-inden-1,3-dione (1 eq) in THF, add NaOH (2 eq).
- Add 4-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise at 0°C.
- Stir at RT for 12 hr, isolate via filtration (68% yield).
Optimization Notes:
EDCI/HOBt-Mediated Coupling
Procedure:
- React 2-chloro-inden-1,3-dione-2-amine (1 eq) with 4-(trifluoromethyl)benzoic acid (1 eq), EDCI (1.2 eq), HOBt (1.2 eq) in DCM.
- Stir at RT for 24 hr (81% yield).
Advantages:
- Avoids acyl chloride handling.
- Compatible with acid-sensitive substrates.
Chlorination-Acylation Tandem Approach
One-Pot Synthesis from 2-Amino-Inden-1,3-Dione
Procedure:
- Treat 2-amino-inden-1,3-dione (1 eq) with NCS (1.1 eq) in CH₂Cl₂ at 0°C.
- Add 4-(trifluoromethyl)benzoyl chloride (1 eq), Et₃N (2 eq).
- Stir at RT for 6 hr (62% yield).
Mechanistic Insight:
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Schotten-Baumann | 68 | 97.2 |
| EDCI/HOBt | 81 | 98.5 |
| Tandem Chlorination | 62 | 96.8 |
Industrial Scalability and Environmental Impact
Solvent and Catalyst Recovery
E-Factor Analysis
| Method | E-Factor |
|---|---|
| Schotten-Baumann | 8.2 |
| EDCI/HOBt | 6.5 |
Q & A
Q. What synthetic routes are commonly employed for synthesizing N-(2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4-(trifluoromethyl)benzamide, and what key intermediates are involved?
- Methodological Answer: The compound can be synthesized via amide coupling between a functionalized indenone derivative (e.g., 2-chloro-1,3-dioxo-2,3-dihydro-1H-indene) and 4-(trifluoromethyl)benzoyl chloride. A typical procedure involves:
- Activating the carboxylic acid group (if starting from the acid) using reagents like thionyl chloride or oxalyl chloride to form the acyl chloride intermediate .
- Reacting the acyl chloride with the amine-containing indenone derivative in anhydrous dichloromethane or acetonitrile under inert atmosphere, with a base such as potassium carbonate to scavenge HCl .
- Key intermediates include the acylated indenone and purified precursors verified via thin-layer chromatography (TLC) or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR : Essential for confirming the presence of the trifluoromethyl group (δ ~110-125 ppm in 13C NMR for CF3) and the indenone backbone (aromatic protons at δ 7.0-8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with precision <5 ppm error .
- UV-Vis Spectroscopy : Identifies π→π* transitions in the indenone and benzamide moieties, useful for purity assessment .
Q. How is the compound screened for preliminary biological activity in academic settings?
- Methodological Answer:
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates. IC50 values are determined via dose-response curves (e.g., 0.1–100 µM range) .
- Cell-Based Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Data normalization to DMSO controls is critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodological Answer:
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility .
- Catalyst Use : Employ coupling agents like HATU or EDCI for sterically hindered reactions, monitoring progress via LC-MS .
- Temperature Gradients : Optimize between 0°C (to minimize side reactions) and room temperature for faster kinetics .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer:
- SHELX Refinement : Use SHELXL for small-molecule refinement, adjusting parameters like ADPs (anisotropic displacement parameters) to address electron density mismatches .
- Twinned Data Handling : Apply HKLF 5 in SHELXL for twinned crystals, validating with R1/Rint metrics (<5% discrepancy) .
Q. How can the reaction mechanism of the indenone-benzamide coupling be elucidated?
- Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated reactants to identify rate-determining steps .
- DFT Calculations : Model transition states using Gaussian or ORCA software to predict activation energies and intermediates .
Q. How should researchers address contradictory bioactivity data across different assay platforms?
- Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) .
- Off-Target Profiling : Use proteome-wide screens (e.g., CETSA or thermal shift assays) to identify non-specific binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
